
(2E)-1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one: is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dichlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts such as ionic liquids or metal-organic frameworks can also be explored to improve the reaction conditions and reduce the environmental impact.
化学反应分析
Types of Reactions:
Oxidation: (2E)-1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one can undergo oxidation reactions to form corresponding epoxides or diols. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents include sodium methoxide, sodium ethoxide, and amines.
Major Products Formed:
- Epoxides and diols from oxidation reactions.
- Alcohols and alkanes from reduction reactions.
- Substituted derivatives from nucleophilic substitution reactions.
科学研究应用
Chemistry: (2E)-1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a precursor for the synthesis of heterocyclic compounds and other chalcone derivatives.
Biology and Medicine: The compound exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It is used in the development of new therapeutic agents targeting various diseases. The presence of the dichlorophenyl group enhances its biological activity and selectivity.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical structure allows it to impart desirable properties to the final products, such as improved stability and colorfastness.
作用机制
The biological activity of (2E)-1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, leading to reduced inflammation and pain. It can also induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The presence of the dichlorophenyl group enhances its binding affinity to the target proteins, resulting in improved efficacy.
相似化合物的比较
- (2E)-1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one
- (2E)-1-(3,4-Difluorophenyl)-3-phenylprop-2-en-1-one
- (2E)-1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one
Comparison: Compared to its analogs, (2E)-1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one exhibits higher biological activity due to the presence of two chlorine atoms on the phenyl ring. This structural feature enhances its ability to interact with molecular targets and increases its stability. The compound also shows better solubility and bioavailability, making it a more effective therapeutic agent.
属性
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-13-8-7-12(10-14(13)17)15(18)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDLDPJVXCOGTA-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59826-47-0 |
Source


|
| Record name | NSC242263 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242263 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

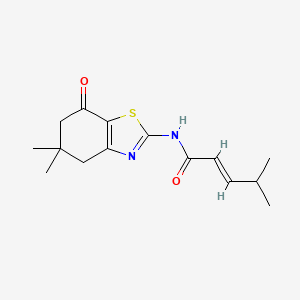
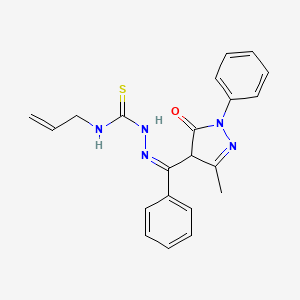
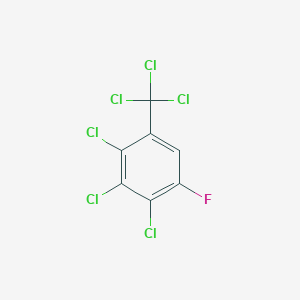
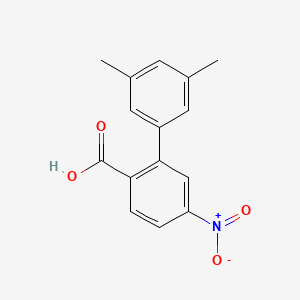
![2,6-Bis-[1-(2,6-diisopropylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6321679.png)
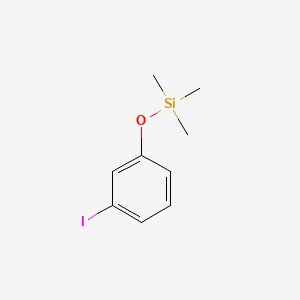
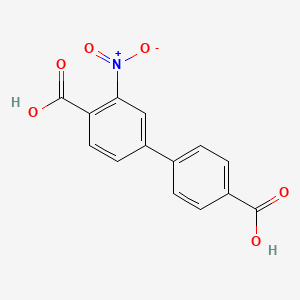


![Triphenyl-[[2-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphonium dichloride](/img/structure/B6321715.png)
![3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6321721.png)


